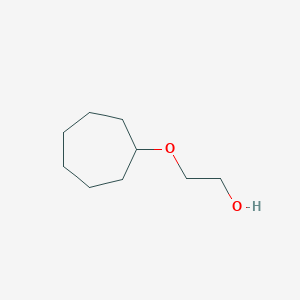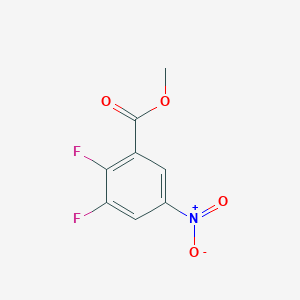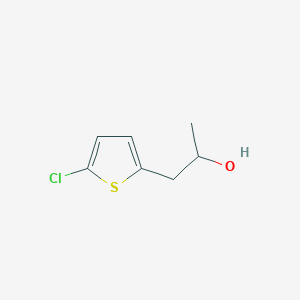
1-(5-Chlorothiophen-2-yl)propan-2-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chlorothiophen-2-yl)propan-2-ol typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with a suitable reducing agent . One common method is the reduction of 5-chlorothiophene-2-carbaldehyde using sodium borohydride (NaBH₄) in an alcohol solvent such as methanol or ethanol . The reaction is carried out at room temperature, and the product is isolated by standard workup procedures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(5-Chlorothiophen-2-yl)propan-2-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, CrO₃ in acidic medium
Reduction: LiAlH₄, NaBH₄ in an appropriate solvent
Substitution: SOCl₂, PBr₃
Major Products Formed
Oxidation: 1-(5-chlorothiophen-2-yl)propan-2-one
Reduction: 1-(5-chlorothiophen-2-yl)propan-2-amine
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
1-(5-Chlorothiophen-2-yl)propan-2-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(5-Chlorothiophen-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(5-Chlorothiophen-2-yl)propan-2-amine: Similar structure but with an amine group instead of a hydroxyl group.
1-(5-Chlorothiophen-2-yl)propan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
2-(5-Chlorothiophen-2-yl)propan-2-ol: Similar structure but with the hydroxyl group on a different carbon atom.
Uniqueness
1-(5-Chlorothiophen-2-yl)propan-2-ol is unique due to its specific functional group arrangement, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of diverse compounds .
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClOS/c1-5(9)4-6-2-3-7(8)10-6/h2-3,5,9H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIQWSAXTHHQQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(S1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine](/img/structure/B3376928.png)
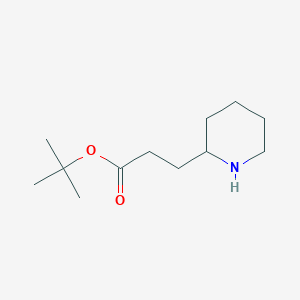
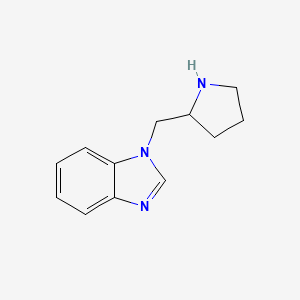
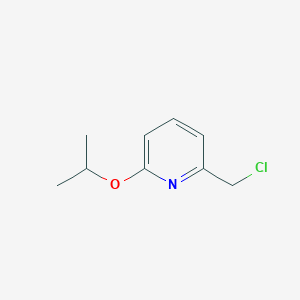
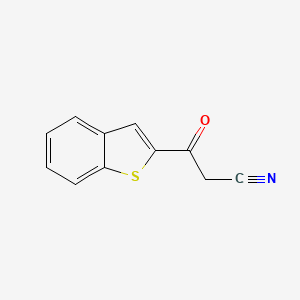
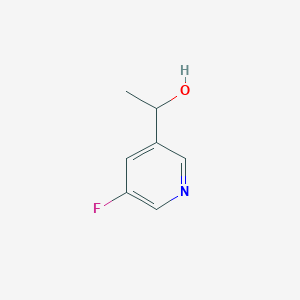
![1-[3-(Trifluoromethyl)phenyl]but-3-en-1-one](/img/structure/B3376964.png)
![1-[(3-Bromophenyl)methyl]cyclopropan-1-amine](/img/structure/B3376970.png)
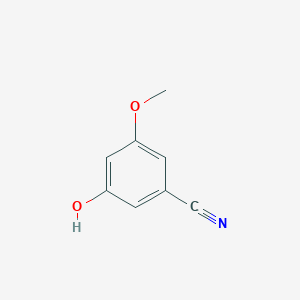
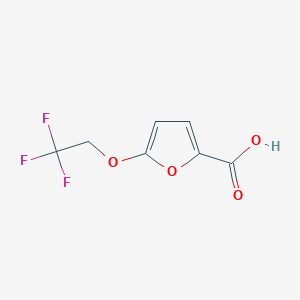
![2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B3376989.png)
